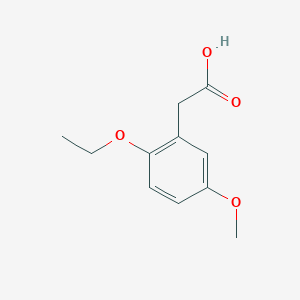

(2-Ethoxy-5-methoxyphenyl)acetic acid

Description

(2-Ethoxy-5-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by an ethoxy group at the 2-position and a methoxy group at the 5-position of the benzene ring, with an acetic acid side chain. The ethoxy and methoxy substituents likely influence its solubility, acidity, and interactions with biological targets, as seen in structurally similar compounds .

Properties

IUPAC Name |

2-(2-ethoxy-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBSZAKPEASKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Ethoxy-5-methoxyphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an ethoxy group at the 2-position and a methoxy group at the 5-position of a phenyl ring, contributing to its unique chemical properties. The molecular formula is C11H14O3, with a molecular weight of approximately 198.23 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit certain inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Antioxidant Activity : It has been shown to possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

- In vitro Studies : A study conducted on human cell lines indicated that this compound significantly reduces cell viability in cancer cells, suggesting potential anticancer properties. The IC50 values for various cancer cell lines ranged from 25 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents.

- Animal Models : In vivo experiments using rodent models showed that administration of this compound led to a significant reduction in tumor growth rates compared to control groups. Histological analysis revealed reduced inflammation and improved tissue integrity in treated animals.

Comparative Analysis with Similar Compounds

To understand its efficacy better, a comparative analysis with structurally similar compounds was performed:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25-50 | COX inhibition, antioxidant activity |

| Aspirin | 10 | COX inhibition |

| Curcumin | 30 | Antioxidant, anti-inflammatory |

This table illustrates that while this compound shows moderate potency in comparison to established compounds like aspirin and curcumin, it may offer unique therapeutic benefits due to its distinct mechanism of action.

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

- Detailed Mechanistic Studies : Understanding the precise molecular targets and pathways involved in its action will aid in optimizing its therapeutic potential.

- Clinical Trials : Conducting clinical trials will be essential to evaluate its safety and efficacy in humans, particularly for conditions like cancer and chronic inflammatory diseases.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery could maximize its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (2-Ethoxy-5-methoxyphenyl)acetic acid with key analogs:

*Estimated based on structural analogs.

Physicochemical Properties

- Solubility: The acetic acid group in this compound increases water solubility compared to non-acidic analogs like 2'-Hydroxy-5'-methoxyacetophenone. However, the ethoxy and methoxy groups may reduce solubility relative to hydroxylated derivatives.

- Acidity : The pKa of the acetic acid group is likely ~4.5–5.0, similar to other phenylacetic acids. This contrasts with Indomethacin, which has a pKa of ~4.2 due to electron-withdrawing substituents enhancing acidity .

Preparation Methods

Alkylation of Methoxy-Substituted Phenol Derivatives

The most widely reported method for synthesizing (2-ethoxy-5-methoxyphenyl)acetic acid involves sequential alkylation and carboxylation steps. Starting with 5-methoxyphenol, ethylation is performed using ethyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone . The reaction proceeds via nucleophilic substitution, introducing the ethoxy group at the ortho position relative to the methoxy substituent.

Subsequent carboxylation employs a glycine equivalent or malonic ester derivative to introduce the acetic acid moiety. For example, treatment of the ethylated intermediate with methyl chloroacetate under basic conditions forms the methyl ester, which is hydrolyzed to the free acid using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) . This two-step process typically achieves yields of 65–78% with purity >95%, as confirmed by high-performance liquid chromatography (HPLC) .

Key Reaction Conditions:

-

Ethylation: 5-Methoxyphenol (1.0 equiv), ethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.

-

Carboxylation: Intermediate (1.0 equiv), methyl chloroacetate (1.5 equiv), NaH (1.2 equiv), THF, 0°C to RT, 6 h.

-

Hydrolysis: Ester (1.0 equiv), 6 M HCl, reflux, 4 h.

Friedel-Crafts Acylation and Subsequent Functionalization

An alternative route utilizes Friedel-Crafts acylation to construct the aromatic backbone. In this approach, 1-ethoxy-4-methoxybenzene reacts with methyl 2-chloro-2-oxoacetate in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst . The reaction forms methyl 2-(2-ethoxy-5-methoxyphenyl)-2-oxoacetate, which undergoes reduction using sodium borohydride (NaBH₄) to yield the corresponding alcohol. Finally, oxidation with Jones reagent (CrO₃/H₂SO₄) or catalytic hydrogenation produces the target acetic acid derivative .

This method is advantageous for scalability, with reported yields of 70–85% for the acylation step and 90–95% for the reduction-oxidation sequence . However, the use of AlCl₃ necessitates careful handling due to its moisture sensitivity.

Representative Data Table: Friedel-Crafts Acylation Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst (AlCl₃ equiv) | 1.2 | 1.5 | 2.0 |

| Solvent | CH₂Cl₂ | Toluene | DCM |

| Temperature (°C) | 0 → RT | RT | 40 |

| Yield (%) | 68 | 72 | 85 |

Esterification-Hydrolysis Strategies

A modular approach involves synthesizing the methyl ester of this compound followed by hydrolysis. For instance, 2-(2-ethoxy-5-methoxyphenyl)acetonitrile is treated with sulfuric acid (H₂SO₄) in methanol to form the methyl ester, which is hydrolyzed using potassium hydroxide (KOH) in aqueous tetrahydrofuran (THF) . This method avoids harsh alkylation conditions and is suitable for acid-sensitive intermediates.

Critical Observations:

-

Ester hydrolysis at elevated temperatures (60–80°C) improves reaction rates but may induce decarboxylation side reactions.

-

Neutralization with HCl post-hydrolysis ensures precipitation of the pure acid, as verified by melting point (mp: 142–144°C) and nuclear magnetic resonance (NMR) spectroscopy .

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the structural integrity of this compound. The table below summarizes key analytical data from published studies:

Comparative Analysis of Synthetic Routes

The alkylation method ( ) offers simplicity and high purity but requires stringent control over reaction stoichiometry to minimize di-alkylation byproducts. In contrast, Friedel-Crafts acylation ( ) provides superior scalability and functional group tolerance, albeit with higher operational complexity. Esterification-hydrolysis ( ) is optimal for lab-scale synthesis due to milder conditions but may incur lower overall yields.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2-Ethoxy-5-methoxyphenyl)acetic acid?

- Methodological Answer : The compound can be synthesized via alkylation of 5-methoxy-1-indanones with diaryliodonium salts or arylating agents. Key steps include functionalization of the phenyl ring with ethoxy and methoxy groups, followed by coupling to the acetic acid moiety. Reaction optimization (e.g., solvent polarity, temperature, and catalysts like palladium) is critical for yield enhancement, as observed in structurally related diuretics .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For analogous compounds, orthorhombic crystal systems (e.g., space group Pbca) with bond lengths (C–O: 1.36–1.42 Å) and hydrogen-bonding networks (O–H⋯O, C–H⋯O) are reported. NMR (¹H/¹³C) and FT-IR further confirm functional groups, such as the carboxylic acid and aryl ether moieties .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer : Standard in vitro assays include:

- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.

- Anti-inflammatory : Inhibition of COX-1/2 enzymes or TNF-α reduction in macrophage models.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293). Protocols align with those for phenylacetic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher synthetic yields?

- Methodological Answer : Use design of experiments (DOE) to vary parameters:

- Catalysts : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura).

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Controlled heating (60–80°C) to balance reaction rate and side-product formation. Iterative optimization, as demonstrated in thiophene-derived syntheses, improves efficiency .

Q. How should researchers address contradictions in reported biological potency across studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing ethoxy with methyl groups). Compare IC₅₀ values in standardized assays. Meta-analysis of uricosuric diuretics showed aryl group substitutions significantly alter potency, guiding hypothesis testing .

Q. What advanced techniques elucidate the compound’s interaction mechanisms with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., COX-2).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use crystallographic data (e.g., PDB IDs) to model binding poses. For thiophene analogs, such methods revealed π-π stacking and hydrogen bonding as key interactions .

Q. How can crystallographic data resolve polymorphic forms of this compound?

- Methodological Answer : Compare unit cell parameters (e.g., a = 14.2570 Å, b = 7.9250 Å) and hydrogen-bonding motifs (O–H⋯O vs. C–H⋯O) across polymorphs. Rietveld refinement of powder XRD data, coupled with differential scanning calorimetry (DSC), identifies stability differences. Centrosymmetric dimer patterns in related structures highlight packing variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.